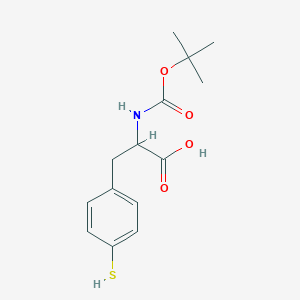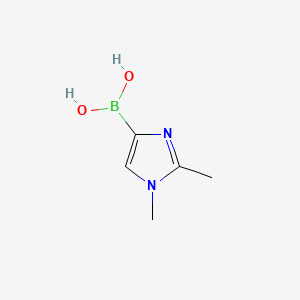
(1,2-dimethyl-1H-imidazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid typically involves the reaction of 1,2-dimethylimidazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1,2-dimethylimidazole using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its role in drug discovery, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks.
作用机制
The mechanism of action of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
相似化合物的比较
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another boronic acid derivative with similar structural features.
1,2-Dimethylimidazole: The parent compound without the boronic acid group.
Imidazole-4-boronic acid: A related compound with a boronic acid group at the 4-position but without methyl substitutions.
Uniqueness: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is unique due to the presence of both methyl groups and the boronic acid functionality. This combination enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C5H9BN2O2 |
|---|---|
分子量 |
139.95 g/mol |
IUPAC 名称 |
(1,2-dimethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-7-5(6(9)10)3-8(4)2/h3,9-10H,1-2H3 |
InChI 键 |
ZHBSWWPJYXYZQV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C(=N1)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


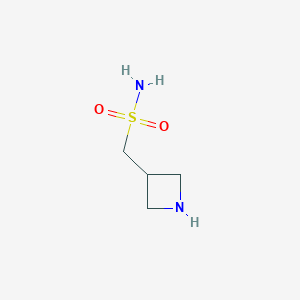
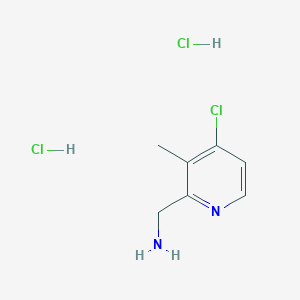
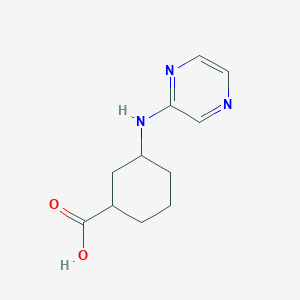

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
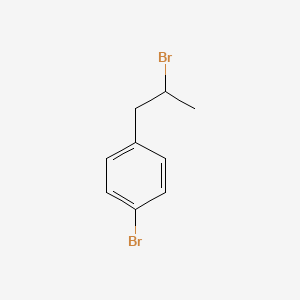
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)

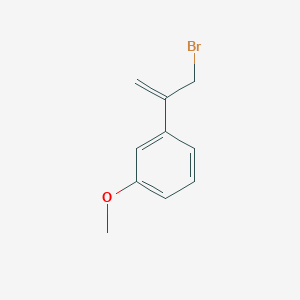
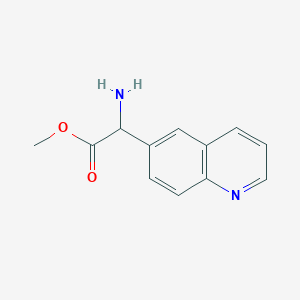
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
